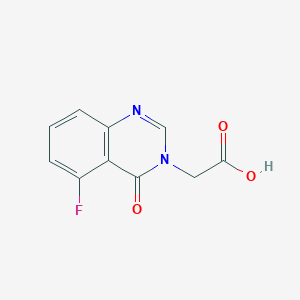
(5-Fluoro-4-oxo-4H-quinazolin-3-yl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Fluoro-4-oxo-4H-quinazolin-3-yl)-acetic acid is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a fluorine atom at the 5th position, a keto group at the 4th position, and an acetic acid moiety attached to the 3rd position of the quinazolinone ring. Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-4-oxo-4H-quinazolin-3-yl)-acetic acid typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Acetic Acid Moiety: The acetic acid group can be introduced through a nucleophilic substitution reaction using chloroacetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-4-oxo-4H-quinazolin-3-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinazolinone derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, leading to a variety of functionalized quinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
(5-Fluoro-4-oxo-4H-quinazolin-3-yl)-acetic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals, where its unique properties can be leveraged for specific applications.
Mechanism of Action
The mechanism of action of (5-Fluoro-4-oxo-4H-quinazolin-3-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the keto and acetic acid groups facilitate interactions with active sites. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone: The parent compound without the fluorine and acetic acid groups.
4-Oxo-4H-quinazoline-3-acetic acid: Similar structure but lacks the fluorine atom.
5-Fluoroquinazoline: Contains the fluorine atom but lacks the acetic acid group.
Uniqueness
(5-Fluoro-4-oxo-4H-quinazolin-3-yl)-acetic acid is unique due to the presence of both the fluorine atom and the acetic acid moiety, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the acetic acid group increases its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H7FN2O3 |
|---|---|
Molecular Weight |
222.17 g/mol |
IUPAC Name |
2-(5-fluoro-4-oxoquinazolin-3-yl)acetic acid |
InChI |
InChI=1S/C10H7FN2O3/c11-6-2-1-3-7-9(6)10(16)13(5-12-7)4-8(14)15/h1-3,5H,4H2,(H,14,15) |
InChI Key |
LMUPIQHCJGZQFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=O)N(C=N2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



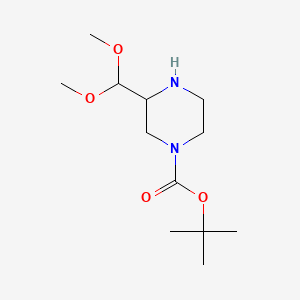

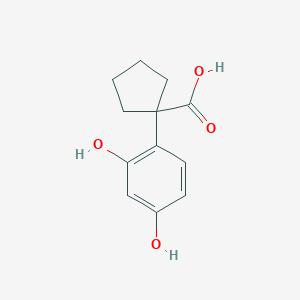

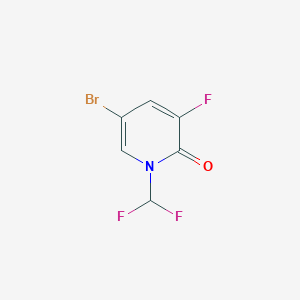
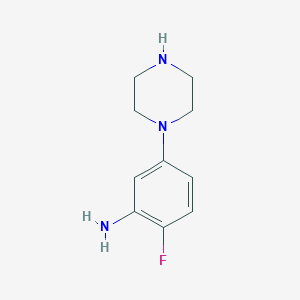

![1-tert-butyl 2-methyl (2S)-4-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate](/img/structure/B13475531.png)
![tert-butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate, Mixture of diastereomers](/img/structure/B13475533.png)
methyl-lambda6-sulfanone dihydrochloride](/img/structure/B13475540.png)
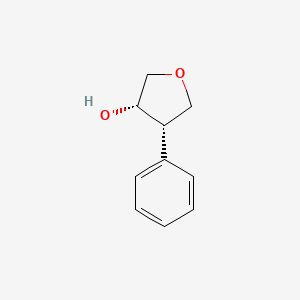

amine hydrochloride](/img/structure/B13475559.png)
